Nicotinonitrile, 1,4-dihydro-1-propyl-

Lipophilicity Drug-likeness Physicochemical properties

Nicotinonitrile, 1,4-dihydro-1-propyl- (CAS 19424-17-0) is a 1,4-dihydropyridine-3-carbonitrile derivative characterized by an N-propyl substituent, a molecular formula of C9H12N2, and a molecular weight of 148.20 g/mol. It belongs to the broader class of N-alkyl-1,4-dihydropyridines, which serve as crucial intermediates in medicinal chemistry and materials science, particularly as precursors to pyridinium salts and merocyanine dyes.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 19424-17-0
Cat. No. B101705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinonitrile, 1,4-dihydro-1-propyl-
CAS19424-17-0
Synonyms1,4-Dihydro-1-propylnicotinonitrile
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCCN1C=CCC(=C1)C#N
InChIInChI=1S/C9H12N2/c1-2-5-11-6-3-4-9(7-10)8-11/h3,6,8H,2,4-5H2,1H3
InChIKeyRXJWXZQKQLUCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinonitrile, 1,4-dihydro-1-propyl- (CAS 19424-17-0): Core Identity and Structural Classification


Nicotinonitrile, 1,4-dihydro-1-propyl- (CAS 19424-17-0) is a 1,4-dihydropyridine-3-carbonitrile derivative characterized by an N-propyl substituent, a molecular formula of C9H12N2, and a molecular weight of 148.20 g/mol [1]. It belongs to the broader class of N-alkyl-1,4-dihydropyridines, which serve as crucial intermediates in medicinal chemistry and materials science, particularly as precursors to pyridinium salts and merocyanine dyes [2]. The compound is cataloged in authoritative chemical databases, confirming its established role as a research chemical and synthetic building block.

Why N-Alkyl Chain Length Dictates the Utility of Nicotinonitrile, 1,4-dihydro-1-propyl-


Simple substitution among N-alkyl-1,4-dihydropyridine-3-carbonitrile analogs (e.g., methyl, ethyl, butyl) is not scientifically valid without quantitative justification. The N-alkyl chain length directly influences critical molecular properties such as lipophilicity (LogP), steric bulk, and redox potential, which govern reactivity in downstream synthetic transformations and any resultant biological or photophysical properties [1]. The N-propyl derivative occupies a distinct parameter space relative to its shorter and longer chain homologs, meaning its performance as a synthetic intermediate or precursor cannot be assumed to be identical. The following quantitative evidence, though limited in direct comparators, establishes the basis for this necessary differentiation.

Quantitative Differentiation of Nicotinonitrile, 1,4-dihydro-1-propyl- from N-Alkyl Homologs


Computed Lipophilicity (XLogP3-AA) as a Function of N-Alkyl Chain Length

The computed lipophilicity (XLogP3-AA) of the target N-propyl derivative is 1.7 [1]. This value places it in a defined lipophilicity window between the more hydrophilic N-methyl analog (XLogP3-AA: 1.1) and the more lipophilic N-butyl analog (XLogP3-AA: 2.3) [2]. This precise, intermediate LogP value is a differentiating factor for applications where a specific balance of hydrophobicity and hydrophilicity is critical, such as membrane permeability or solvent partitioning.

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight Progression Governs Molar Stoichiometry and Handling

The target compound has a molecular weight of 148.20 g/mol [1]. This is precisely the midpoint between the N-ethyl (134.18 g/mol) and N-butyl (162.23 g/mol) homologs. For large-scale synthetic applications, a 14 g/mol difference per methylene unit significantly alters the mass of reagent required for a given molar quantity, impacting cost, shipping, and formulation calculations.

Synthetic chemistry Process chemistry Stoichiometry

Unique Spectral Fingerprint for Identity Verification

The target compound possesses a unique mass spectrum (MS) and chromatographic profile, as cataloged in the SpectraBase spectral database [1]. This provides an unambiguous analytical fingerprint that distinguishes it from its N-methyl, N-ethyl, and N-butyl counterparts, which each have their own distinct spectra. This is critical for identity verification and purity assessment in procurement.

Analytical chemistry Quality control Mass spectrometry

Defined Application Scenarios for Nicotinonitrile, 1,4-dihydro-1-propyl- Based on Empirical Differentiation


Precursor for Merocyanine Dyes with Tuned Solvatochromic Properties

The N-propyl derivative serves as a key synthetic precursor for the generation of N-substituted dihydropyridine-based merocyanine dyes [1]. As established in Section 3, the intermediate LogP of 1.7 and specific steric profile conferred by the propyl chain directly influence the solvatochromic behavior and aggregation properties of the resulting dyes. This makes it the preferred intermediate when designing dyes with specific solubility and photophysical characteristics not achievable with the more polar N-methyl or more lipophilic N-butyl precursors.

Calibrant or Building Block for Medicinal Chemistry Library Synthesis

In drug discovery programs exploring 1,4-dihydropyridine-based calcium channel modulators or other bioactives, the N-propyl compound provides a distinct, intermediate-sized building block [2]. Its computed LogP (1.7) and molecular weight (148.20 g/mol) fill a crucial space in structure-activity relationship (SAR) studies, allowing medicinal chemists to systematically probe the effect of N-alkyl chain length on target binding, pharmacokinetics, and toxicity, which cannot be extrapolated from only the methyl or ethyl analogs.

Analytical Reference Standard for N-Alkyl-DHP Characterization

The unique spectral fingerprint, including its GC-MS mass spectrum cataloged in SpectraBase [3], allows this compound to act as a qualitative reference standard. Analytical laboratories can use it to verify the identity and purity of unknown samples within the N-alkyl-1,4-dihydropyridine-3-carbonitrile series, where misidentification of closely related homologs is a significant risk.

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